molecular formula C9H8N2OS B13203789 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde

Cat. No.: B13203789
M. Wt: 192.24 g/mol
InChI Key: ONAAHHKYGJAUCJ-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings These structures are known for their significant roles in various chemical and biological processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole and thiophene rings followed by their coupling. One common method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with thiophene-2-carbaldehyde under controlled conditions to form the desired compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene and imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents.

Major Products:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene and imidazole derivatives depending on the reagents used.

Scientific Research Applications

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their ability to modulate biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s effects. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde is unique due to the presence of both imidazole and thiophene rings in a single molecule. This dual-ring structure provides a combination of chemical properties that are not found in compounds with only one of these rings.

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAAHHKYGJAUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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